methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
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Overview
Description
Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Acetylation: Introduction of acetyl groups to hydroxyl functionalities.
Esterification: Formation of the ester linkage by reacting the carboxylic acid with methanol.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied .
Comparison with Similar Compounds
Similar Compounds
- **Methyl (4R)-4-[(3R,5S,7R,10S,13R,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate .
- **Methyl (3R)-3-[(3R,7S,10S,13R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate .
Uniqueness
What sets methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate apart is its specific structural configuration and functional groups, which confer unique chemical and biological properties. Its acetylated hydroxyl groups and ester linkage are particularly noteworthy, as they influence its reactivity and interactions with biological targets .
Biological Activity
Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure characterized by multiple functional groups and a cyclopenta[a]phenanthrene core. Its molecular formula is C27H46O4, which includes two acetate groups and a pentanoate moiety that may influence its solubility and biological interactions.
Property | Value |
---|---|
Molecular Weight | 446.66 g/mol |
Solubility | Sparingly soluble in water |
LogP (octanol-water) | 5.12 |
Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may modulate enzyme activities and signal transduction pathways by binding to various receptors or enzymes.
Anticancer Properties
Research indicates that compounds similar to methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,...pentanoate exhibit anticancer properties. For instance:
- Study Findings : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been noted for its potential anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the efficacy of methyl derivatives in breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Response
In another investigation focusing on inflammatory bowel disease models in rodents, treatment with methyl 4-(3,...pentanoate) resulted in decreased levels of TNF-alpha and IL-6 compared to control groups. This suggests a promising avenue for therapeutic applications in inflammatory conditions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~45% |
Half-life | Approximately 6 hours |
Metabolism | Hepatic (CYP450 pathways) |
Properties
CAS No. |
2284-36-8 |
---|---|
Molecular Formula |
C29H44O6 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C29H44O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h12,14,17,20-25,27H,7-11,13,15-16H2,1-6H3 |
InChI Key |
CZAQECWMDFKTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C=CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C |
Origin of Product |
United States |
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